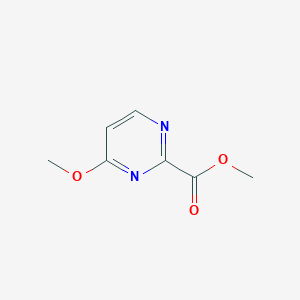
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide, also known as BRD0705, is a novel small molecule compound that has gained attention in recent years due to its potential as a therapeutic agent. BRD0705 belongs to the class of pyridazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
作用机制
The exact mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. In addition, this compound has been found to interact with various proteins, including HDAC6 and HSP90, which may contribute to its anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations to using this compound in lab experiments. One limitation is that this compound is not very soluble in water, which can make it difficult to administer in vivo. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide. One area of research is to further elucidate the mechanism of action of this compound, which could help to identify potential new therapeutic targets. Another area of research is to explore the potential of this compound as a therapeutic agent in other diseases, such as cardiovascular disease and metabolic disorders. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a novel small molecule compound that has gained attention in recent years due to its potential as a therapeutic agent. This compound has been extensively studied for its potential in cancer, inflammation, and neurological disorders. Although the exact mechanism of action of this compound is not fully understood, it has been found to exhibit a range of biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research on this compound. Overall, this compound has the potential to be a valuable therapeutic agent in the future.
合成方法
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide involves a multi-step process that starts with the reaction between 4-bromoaniline and ethyl acetoacetate to form 4-bromo-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This intermediate is then treated with hydrazine hydrate to yield 2-amino-3-(4-bromophenyl)-6-oxopyridazine. Finally, the target compound this compound is obtained by reacting 2-amino-3-(4-bromophenyl)-6-oxopyridazine with 2,5-diethoxybenzoyl chloride in the presence of triethylamine.
科学研究应用
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(2,5-diethoxyphenyl)acetamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(2,5-diethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN3O4/c1-3-29-17-9-11-20(30-4-2)19(13-17)24-21(27)14-26-22(28)12-10-18(25-26)15-5-7-16(23)8-6-15/h5-13H,3-4,14H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHVNXLYSEVCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Phenyl[(phenylsulfonyl)amino]acetic acid](/img/structure/B2755733.png)
![{5-chloro-1-methyl-3-[(phenylsulfanyl)methyl]-1H-pyrazol-4-yl}methyl N-(4-chlorophenyl)carbamate](/img/structure/B2755737.png)

![1-(2,6-dimethylmorpholino)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2755742.png)
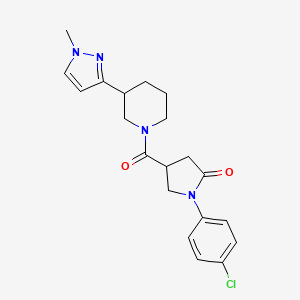
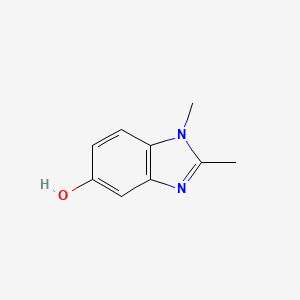

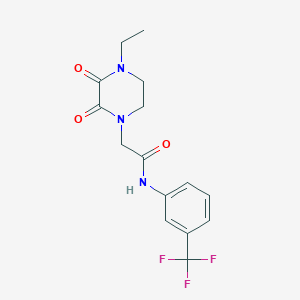
![N-[[4-(4-bromophenyl)-5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,5-dimethoxybenzamide](/img/structure/B2755748.png)
![N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3-methylbenzamide](/img/structure/B2755749.png)
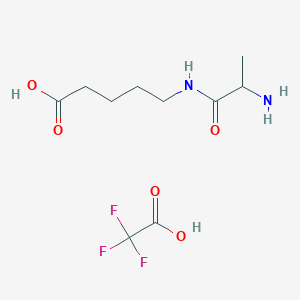
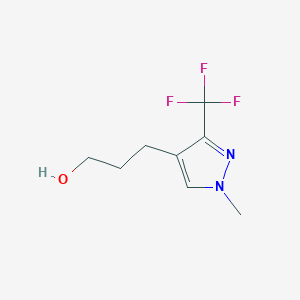
![4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2755754.png)
